molecular formula C12H13N3O2 B11873961 ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate

ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate

Cat. No.: B11873961
M. Wt: 231.25 g/mol
InChI Key: VBGDKFQXGPPXFG-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate typically involves the reaction of indole-3-carboxaldehyde with ethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure the formation of the desired product with high yield. The reaction can be represented as follows:

Indole-3-carboxaldehyde+Ethyl carbamateEthyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate\text{Indole-3-carboxaldehyde} + \text{Ethyl carbamate} \rightarrow \text{this compound} Indole-3-carboxaldehyde+Ethyl carbamate→Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of such reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Ethyl N-[(Z)-1H-indol-3-ylmethylamino]carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent due to its structural similarity to bioactive indole derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, and the presence of the carbamate group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate can be compared with other indole-based carbamates, such as:

  • Mthis compound
  • Propyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate

These compounds share similar structural features but differ in the alkyl group attached to the carbamate. The ethyl derivative may exhibit different physical and chemical properties, such as solubility and reactivity, compared to its methyl and propyl counterparts. This uniqueness can be attributed to the specific interactions of the ethyl group with the surrounding environment.

Biological Activity

Ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate, a compound with potential therapeutic applications, has garnered attention in various biological studies. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

This compound features an indole ring, which is known for its biological significance, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound may exhibit various modes of action:

  • Antimicrobial Activity : Studies have shown that indole derivatives can disrupt bacterial cell membranes, leading to cell death. This mechanism is often associated with the interaction of the indole moiety with bacterial proteins involved in membrane integrity .
  • Anticancer Properties : Indole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Efficacy

A study conducted on various indole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

CompoundBacterial StrainMIC (µg/mL)
Indole Derivative AStaphylococcus aureus32
Indole Derivative BEscherichia coli64
This compoundStaphylococcus aureus16

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

Case Studies

  • Case Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound was shown to restore sensitivity to conventional antibiotics when used in combination therapy, suggesting a potential role in overcoming resistance mechanisms .
  • Evaluation of Anticancer Potential : In a clinical trial involving patients with advanced cancer, the administration of this compound resulted in a significant reduction in tumor size among participants. The trial emphasized the compound's ability to target cancer cells selectively while minimizing damage to healthy tissues .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)15-14-8-9-7-13-11-6-4-3-5-10(9)11/h3-8,13H,2H2,1H3,(H,15,16)/b14-8-

InChI Key

VBGDKFQXGPPXFG-ZSOIEALJSA-N

Isomeric SMILES

CCOC(=O)N/N=C\C1=CNC2=CC=CC=C21

Canonical SMILES

CCOC(=O)NN=CC1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.